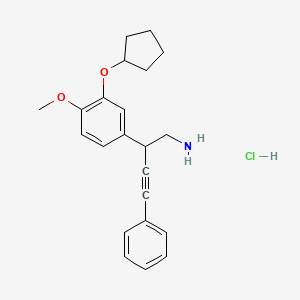
2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride
Cat. No. B1507992
M. Wt: 371.9 g/mol
InChI Key: YULUIMOTYNZJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06037367
Procedure details


A solution of (+/-)-3-(3-cyclopentyloxy-4-methoxyphenyl)-3-phenylethynylpropionic acid (1.2 g, 3.3 mmol) in Me2CO (40 ml) was cooled to -15° and treated with Et3N (0.505 ml, 3.63 mmol) and then ethyl chloroformate (0.35 ml, 3.63 mmol), at such a rate so the temperature did not exceed -10°. The mixture was stirred at 0° for 15 minutes. A solution of NaN3 (470 mg, 7.25 mmol) in H2O (2 ml) was added dropwise to the cold solution, and stirring continued in the cold for 15 minutes. The reaction was diluted with H2O, and extracted with Et2O. The extracts were washed with H2O, and dried. The ether extract was slowly added to C6H5Me (100 ml) at 110°, and the solution was heated at 110° for 30 minutes, and the solvent was evaporated. The residue was dissolved in a mixture of dioxane (5 ml), H2O (3 ml), and conc. HCl (3 ml), refluxed for 10 minutes, cooled and the solid filtered. Recrystallization from a mixture of i-propanol and Et2O gave the titled compound as the HCl salt, 1.03 g (84%). mp 212-215°. NMR.
Name
(+/-)-3-(3-cyclopentyloxy-4-methoxyphenyl)-3-phenylethynylpropionic acid
Quantity
1.2 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:15]([C:20]#[C:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:16]C(O)=O)[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.CC[N:30](CC)CC.[Cl:35]C(OCC)=O.[N-]=[N+]=[N-].[Na+]>O>[ClH:35].[NH2:30][CH2:16][CH:15]([C:9]1[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:8]=1)[C:20]#[C:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
(+/-)-3-(3-cyclopentyloxy-4-methoxyphenyl)-3-phenylethynylpropionic acid
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)C(CC(=O)O)C#CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.505 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed -10°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cold for 15 minutes
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added to C6H5Me (100 ml) at 110°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated at 110° for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a mixture of dioxane (5 ml), H2O (3 ml), and conc. HCl (3 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
from a mixture of i-propanol and Et2O
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC(C#CC1=CC=CC=C1)C1=CC(=C(C=C1)OC)OC1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
